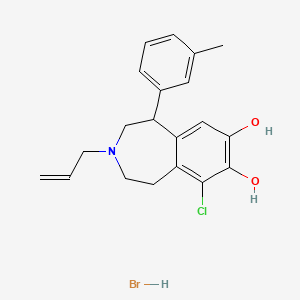

SKF83822 hydrobromide

Description

Properties

IUPAC Name |

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2.BrH/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14;/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWPKYBBXBANLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042634 | |

| Record name | SKF 83822 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-10-9 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propen-1-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SKF-83822 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83822 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74115-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-83822 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2377D7H0WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dopamine D1 Receptor Agonist Properties of SKF83822 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF83822 hydrobromide is a high-affinity and selective dopamine (B1211576) D1-like receptor agonist that has garnered significant interest within the research community for its unique signaling properties.[1] Unlike many standard D1 agonists, SKF83822 exhibits biased agonism, potently activating the Gs/adenylyl cyclase signaling pathway while failing to engage phospholipase C (PLC) or recruit β-arrestin.[2][3][4] This G protein-biased signaling profile makes SKF83822 a valuable pharmacological tool for dissecting the distinct downstream consequences of D1 receptor activation and a potential lead scaffold for the development of novel therapeutics with improved side-effect profiles. This guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways associated with SKF83822.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SKF83822 hydrobromide, providing a clear comparison of its binding and functional properties.

Table 2.1: Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Source |

| Dopamine D1 | 3.2 | [1] |

| Dopamine D5 | 3.1 | [1] |

| Dopamine D2 | 186 | [1] |

| Dopamine D3 | 66 | [1] |

| Dopamine D4 | 335 | [1] |

| 5-HT₂ₐ | 1167 | [1] |

| α₁ₐ | 1251 | [1] |

| α₁ₑ | 1385 | [1] |

Table 2.2: Functional Activity at the Dopamine D1 Receptor

| Parameter | Value | Pathway | Source |

| EC₅₀ | 65 nM | Adenylyl Cyclase Stimulation | [1] |

| Eₘₐₓ | Highly efficacious agonist* | Adenylyl Cyclase Stimulation | [2] |

| Activity | No stimulation | Phosphoinositide Hydrolysis | [1][3][4][5] |

| Activity | Fails to recruit | β-arrestin Recruitment | [2] |

*Note: While described as a "highly efficacious" agonist, a specific Eₘₐₓ value relative to a reference full agonist (e.g., dopamine) is not consistently reported in the literature.

Signaling Pathways and Biased Agonism

SKF83822 is a classic example of a G protein-biased agonist at the dopamine D1 receptor. Its activation of the receptor leads to a distinct downstream signaling cascade compared to the endogenous ligand, dopamine, or other balanced D1 agonists.

Canonical Gs/cAMP Signaling Pathway

Upon binding of SKF83822, the D1 receptor undergoes a conformational change that promotes its coupling to the heterotrimeric G protein, Gs. This leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.

Lack of β-arrestin Recruitment

A key feature of SKF83822's biased agonism is its inability to promote the recruitment of β-arrestin to the D1 receptor.[2] For balanced agonists, β-arrestin recruitment is a critical step in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The failure of SKF83822 to engage this pathway suggests that it stabilizes a receptor conformation that is selective for G protein coupling.

Experimental Protocols

The characterization of a biased agonist like SKF83822 involves a series of in vitro assays to determine its binding affinity, functional potency and efficacy, and signaling bias.

Experimental Workflow for Characterization

Protocol: Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the binding affinity (Kᵢ) of SKF83822 for the dopamine D1 receptor.

Materials:

-

Membrane preparations from cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]SCH23390 (a D1-selective antagonist).

-

Non-specific binding control: Unlabeled SCH23390 or another D1 antagonist at a high concentration (e.g., 10 µM).

-

SKF83822 hydrobromide serial dilutions.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]SCH23390 at a concentration near its K₋, and varying concentrations of SKF83822. For total binding wells, add assay buffer instead of SKF83822. For non-specific binding wells, add the high concentration of unlabeled antagonist.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of SKF83822 to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: cAMP Accumulation Assay

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of SKF83822 in stimulating adenylyl cyclase activity.

Materials:

-

Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

SKF83822 hydrobromide serial dilutions.

-

Reference full agonist (e.g., dopamine).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

-

Cell culture medium and buffers.

Procedure:

-

Cell Plating: Seed the D1 receptor-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add serial dilutions of SKF83822 or the reference agonist to the wells and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of SKF83822. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ of SKF83822 should be compared to that of the reference full agonist.

Protocol: β-arrestin Recruitment Assay

Objective: To determine if SKF83822 promotes the recruitment of β-arrestin to the dopamine D1 receptor.

Materials:

-

A cell line co-expressing the human dopamine D1 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

-

SKF83822 hydrobromide serial dilutions.

-

Reference agonist known to induce β-arrestin recruitment (e.g., dopamine or a synthetic balanced agonist).

-

Assay-specific detection reagents.

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Plating: Seed the engineered cells into a 96- or 384-well plate and culture overnight.

-

Agonist Stimulation: Add serial dilutions of SKF83822 or the reference agonist to the wells and incubate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.

-

Signal Detection: Add the detection reagents as per the assay protocol and incubate to allow for signal development.

-

Data Acquisition: Measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of SKF83822. A lack of a dose-dependent increase in signal indicates that SKF83822 does not recruit β-arrestin. The results should be compared to the positive control (reference agonist).

Conclusion

SKF83822 hydrobromide is a potent and selective dopamine D1-like receptor agonist with a distinct G protein-biased signaling profile. Its ability to robustly stimulate the adenylyl cyclase pathway without engaging PLC or recruiting β-arrestin makes it an invaluable tool for elucidating the specific roles of these signaling cascades in D1 receptor function. For drug development professionals, the biased agonism of SKF83822 represents a promising strategy for designing novel therapeutic agents that may offer enhanced efficacy and a more favorable side-effect profile by selectively activating desired signaling pathways. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of SKF83822 and other biased ligands.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Rotation and immediate-early gene expression in rats treated with the atypical D1 dopamine agonist SKF 83822 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to SKF83822 Hydrobromide: Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SKF83822 hydrobromide, a significant research tool in the study of dopamine (B1211576) receptor pharmacology. It details the compound's chemical structure, physicochemical properties, and its unique pharmacological profile as a biased agonist for the dopamine D1-like receptor family.

Chemical Identity and Structure

SKF83822 hydrobromide is a synthetic compound belonging to the benzazepine class of chemicals. It is recognized for its high affinity and selectivity for D1-like dopamine receptors (D1 and D5). Its full chemical name is 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide.[1][2]

Table 1: Chemical Identifiers for SKF83822 Hydrobromide

| Identifier | Value |

|---|---|

| IUPAC Name | 3-allyl-6-chloro-1-(m-tolyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide |

| CAS Number | 74115-10-9 (for Hydrobromide salt)[1][2] |

| Molecular Formula | C₂₀H₂₂ClNO₂ · HBr[1][2][3] |

| Canonical SMILES | C=CCN1CCc2c(cc(c(c2Cl)O)O)C(C1)c1cccc(C)c1.Br[3] |

| InChI Key | CFWPKYBBXBANLU-UHFFFAOYSA-N[3] |

Physicochemical Properties

The hydrobromide salt of SKF83822 is typically supplied as a solid with purity levels suitable for rigorous in vitro and in vivo research.

Table 2: Physicochemical Data for SKF83822 Hydrobromide

| Property | Value |

|---|---|

| Molecular Weight | 424.76 g/mol [1][2][3] |

| Purity | ≥98% (by HPLC)[1][2] |

| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol.[2] |

| Storage (Solid) | Store at Room Temperature or 2-8°C.[1][2] |

| Storage (In Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months.[4] |

Pharmacological Profile

SKF83822 is a selective D1-like receptor agonist.[1][2] It is considered an atypical or biased agonist because it selectively activates specific downstream signaling pathways.

SKF83822 demonstrates significant functional selectivity. Upon binding to the D1 receptor, it preferentially activates the Gαs/adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[1][4] Crucially, it does not stimulate the Gαq/phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis and subsequent calcium mobilization.[1][2][4] This biased agonism makes SKF83822 an invaluable tool for dissecting the distinct physiological roles of these two D1 receptor-mediated signaling cascades.

SKF83822 exhibits high affinity for D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 3: Receptor Binding Affinity (Kᵢ) of SKF83822

| Receptor | Kᵢ (nM) |

|---|---|

| Dopamine D₁ | 3.2 |

| Dopamine D₅ | 3.1 |

| Dopamine D₂ | 186 |

| Dopamine D₃ | 66 |

| Dopamine D₄ | 335 |

| Serotonin 5-HT₂ₐ | 1167 |

| Adrenergic α₁ₐ | 1251 |

| Adrenergic α₁₈ | 1385 |

(Data from Tocris Bioscience and R&D Systems).[1][2]

Table 4: Functional Activity of SKF83822

| Assay | EC₅₀ (nM) |

|---|---|

| Adenylyl Cyclase Stimulation | 65 |

(Data from Tocris Bioscience and R&D Systems).[1][2]

Key Experimental Protocols

The following sections describe representative methodologies for characterizing the interaction of SKF83822 with the D1 receptor.

Objective: To determine the binding affinity (Kᵢ) of SKF83822 for the dopamine D1 receptor via competitive displacement of a radiolabeled antagonist.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]SCH23390 (a D1-selective antagonist).

-

Test Compound: SKF83822 hydrobromide, prepared in a range of concentrations.

-

Non-specific binding control: Butaclamol or unlabeled SCH23390 at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of SKF83822 hydrobromide in assay buffer.

-

Incubation: In each well of the microplate, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of SKF83822 dilution.

-

50 µL of [³H]SCH23390 (at a final concentration near its Kₔ, e.g., 0.5 nM).

-

100 µL of diluted cell membrane preparation (e.g., 10-20 µg protein/well).

-

-

Reaction: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the SKF83822 concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Objective: To measure the ability of SKF83822 to stimulate cAMP production in cells expressing the D1 receptor and determine its EC₅₀.

Materials:

-

Live cells expressing the human D1 receptor (e.g., HEK293).

-

Cell culture medium, serum, and antibiotics.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

-

Test Compound: SKF83822 hydrobromide, prepared in a range of concentrations.

-

Positive Control: Forskolin (a direct activator of adenylyl cyclase).

-

Commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

-

Cell Plating: Plate the D1-expressing cells in 96-well or 384-well plates and grow to 80-90% confluency.

-

Pre-incubation: Aspirate the growth medium and wash the cells with buffer. Add 50 µL of Stimulation Buffer (containing IBMX) to each well and incubate for 15-20 minutes at 37°C.

-

Stimulation: Add 50 µL of SKF83822 dilutions (or positive control/vehicle) to the appropriate wells.

-

Reaction: Incubate the plate at 37°C for 20-30 minutes.

-

Lysis and Detection: Stop the reaction by lysing the cells and proceed with the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

-

Analysis: Generate a standard curve using the cAMP standards provided in the kit. Quantify the amount of cAMP produced in each well. Plot the cAMP concentration against the logarithm of the SKF83822 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).

Summary of In Vivo Activity

In animal models, administration of SKF83822 leads to behavioral effects consistent with D1 receptor agonism. In monkeys, subcutaneous administration induces a state of extreme arousal and hyperlocomotion.[1][2] In 6-OHDA-lesioned rats, a model for Parkinson's disease, SKF83822 produces a robust, dose-dependent rotational response.[4] These effects underscore its functional activity at D1 receptors in the central nervous system.

Conclusion

SKF83822 hydrobromide is a potent and selective D1-like receptor agonist with a well-characterized chemical structure and pharmacological profile. Its biased mechanism of action, selectively activating the adenylyl cyclase pathway, distinguishes it from other D1 agonists and provides a unique advantage for research into the specific functions of cAMP-mediated signaling in the brain. The data and protocols presented in this guide offer a foundational resource for scientists utilizing this compound in neuroscience and drug discovery.

References

An In-Depth Technical Guide to SKF83822 Hydrobromide: A Selective Dopamine D1-Like Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF83822 hydrobromide is a synthetic benzazepine derivative that has played a significant role in the study of dopamine (B1211576) D1-like receptor pharmacology. It is a high-affinity, selective agonist for D1 and D5 dopamine receptors. A key characteristic of SKF83822 is its functional selectivity, potently stimulating the adenylyl cyclase (AC) signaling pathway without activating the phosphoinositide (PI) hydrolysis pathway. This unique pharmacological profile has made it an invaluable tool for dissecting the distinct downstream signaling cascades of D1-like receptors and for investigating the physiological and behavioral consequences of biased agonism. This guide provides a comprehensive overview of the discovery, history, pharmacological properties, and key experimental methodologies associated with SKF83822 hydrobromide.

Discovery and History

SKF83822 emerged from the extensive research programs at Smith, Kline & French (SK&F) laboratories focused on the development of novel dopaminergic agents. The synthesis and characterization of benzazepine derivatives in the mid to late 20th century were driven by the quest for more selective and effective treatments for neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia.[1][2][3][4] The development of compounds like SKF83822 was part of a broader effort to understand the structure-activity relationships of dopamine receptor ligands.[5][6][7][8] Early research on dopamine agonists laid the groundwork for the discovery of subtype-selective compounds.[1] The unique profile of SKF83822 as a D1-like agonist that selectively activates the adenylyl cyclase pathway was a significant finding, allowing researchers to differentiate the effects of cAMP-mediated signaling from those of PI-mediated signaling downstream of D1 receptor activation.

Pharmacological Profile

Binding Affinity

SKF83822 exhibits high affinity for dopamine D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity makes it a valuable tool for studying D1-like receptor function.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 3.2 |

| Dopamine D5 | 3.1 |

| Dopamine D2 | 186 |

| Dopamine D3 | 66 |

| Dopamine D4 | 335 |

| 5-HT2A | 1167 |

| α1A-Adrenergic | 1251 |

| α1B-Adrenergic | 1385 |

| Table 1: Binding Affinities (Ki) of SKF83822 Hydrobromide for Various Receptors. |

Functional Selectivity

The most notable characteristic of SKF83822 is its functional selectivity, also known as biased agonism. It acts as a potent agonist at the Gαs/olf-coupled adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). In contrast, it does not activate the Gαq/11-coupled phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis and subsequent intracellular calcium mobilization.

| Functional Assay | Parameter | Value |

| Adenylyl Cyclase Activation | EC50 | 65 nM |

| Phosphoinositide Hydrolysis | - | No stimulation observed |

| Table 2: Functional Activity of SKF83822 Hydrobromide. |

Pharmacokinetics

Detailed pharmacokinetic studies on SKF83822 are not extensively published in publicly available literature. However, preclinical studies in rats and monkeys have provided some insights into its in vivo disposition. The oral bioavailability, half-life, and metabolic pathways of SKF83822 have not been fully characterized, which is a consideration for the design of in vivo experiments.[9][10][11][12][13]

Signaling Pathways

SKF83822's mechanism of action is centered on its selective activation of the dopamine D1 receptor, leading to a specific downstream signaling cascade.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SKF83822 hydrobromide.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of SKF83822 for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled antagonist, such as [3H]SCH23390.[5][14][15][16][17][18]

Workflow:

References

- 1. The history and pharmacology of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A history of dopamine agonists. From the physiology and pharmacology of dopamine to therapies for prolactinomas and Parkinson's disease - a subjective view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pavilionhealthtoday.com [pavilionhealthtoday.com]

- 5. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]

- 9. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolism of SK&F 86002 in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. libios.fr [libios.fr]

- 12. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. [3H]SCH 23390 labels dopamine D-1 receptor sites in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacodynamics of SKF83822 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF83822 hydrobromide is a high-affinity and selective dopamine (B1211576) D1-like receptor agonist. It is characterized as an atypical agonist due to its functional selectivity. SKF83822 stimulates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP), but does not activate the phospholipase C (PLC) pathway. This distinct signaling profile makes it a valuable tool for dissecting the differential roles of these two major D1-like receptor signaling cascades. In vivo studies in rodent and primate models have demonstrated that SKF83822 induces significant behavioral effects, including hyperlocomotion and rotational behavior, which are mediated by its action on D1-like receptors. This guide summarizes the key pharmacodynamic properties of SKF83822 hydrobromide, details the experimental protocols used to characterize this compound, and provides visual representations of its signaling pathway and experimental workflows.

Pharmacodynamics

The pharmacodynamic profile of SKF83822 hydrobromide is defined by its selective binding to and activation of D1-like dopamine receptors (D1 and D5). Its key characteristic is its biased agonism, selectively activating the Gs/adenylyl cyclase pathway.

Receptor Binding Affinity

SKF83822 hydrobromide exhibits high affinity for D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity makes it a valuable pharmacological tool for studying D1-like receptor function.

| Receptor | Ki (nM) |

| Dopamine D1 | 3.2[1] |

| Dopamine D5 | 3.1[1] |

| Dopamine D2 | 186[1] |

| Dopamine D3 | 66[1] |

| Dopamine D4 | 335[1] |

| 5-HT2A | 1167[1] |

| α1A Adrenergic | 1251[1] |

| α1B Adrenergic | 1385[1] |

| Table 1: Receptor Binding Affinities (Ki) of SKF83822 Hydrobromide. |

Functional Activity

SKF83822 hydrobromide is a functional agonist at D1-like receptors, stimulating the production of the second messenger cAMP via the activation of adenylyl cyclase.[2][3][4][5] It does not, however, stimulate phosphoinositide hydrolysis, a pathway mediated by Gq-coupled receptors.[1]

| Assay | Parameter | Value |

| Adenylyl Cyclase Activation | EC50 | 65 nM[1] |

| Phosphoinositide Hydrolysis | - | No activation[1] |

| Table 2: In Vitro Functional Activity of SKF83822 Hydrobromide. |

In Vivo Pharmacology

In vivo studies have demonstrated dose-dependent behavioral effects of SKF83822 hydrobromide following systemic administration in both rats and monkeys.

| Species | Dosing (s.c.) | Observed Effects | Reference |

| Rat (unilaterally 6-OHDA lesioned) | 25-100 µg/kg | Dose-dependent contralateral rotation. Strong expression of c-Fos, Fra2, Zif/268, and Arc in the denervated striatum. | [2][6] |

| Monkey | 0.15-0.35 mg/kg | Induces locomotion without dyskinesia. Results in a state of extreme arousal and locomotor activation without stereotypy. | [2] |

| Table 3: In Vivo Behavioral Effects of SKF83822 Hydrobromide. |

Signaling Pathway and Experimental Workflow

D1-like Receptor Signaling Pathway of SKF83822

SKF83822 selectively activates the Gs/olf-protein coupled D1 receptor, leading to the activation of adenylyl cyclase and subsequent production of cAMP. This initiates a downstream signaling cascade primarily through Protein Kinase A (PKA).

Experimental Workflow for In Vivo Behavioral Assessment

The following diagram illustrates a typical workflow for assessing the behavioral effects of SKF83822 in a rodent model of Parkinson's disease (unilateral 6-OHDA lesion model).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments cited in the literature for SKF83822 hydrobromide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF83822 for various neurotransmitter receptors.

Materials:

-

Cell membranes expressing the recombinant human dopamine (D1, D2, D3, D4, D5), serotonin (B10506) (5-HT2A), and adrenergic (α1A, α1B) receptors.

-

Radioligand specific for each receptor (e.g., [3H]SCH23390 for D1 receptors).

-

SKF83822 hydrobromide.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of SKF83822 hydrobromide.

-

In a reaction tube, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or a concentration from the SKF83822 dilution series.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of SKF83822 by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

Objective: To determine the potency (EC50) of SKF83822 in stimulating cAMP production.

Materials:

-

Cells expressing D1 receptors (e.g., HEK293 or CHO cells).

-

SKF83822 hydrobromide.

-

Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

ATP.

-

cAMP assay kit (e.g., HTRF, ELISA, or RIA).

Procedure:

-

Plate the cells in a multi-well plate and grow to confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Add varying concentrations of SKF83822 hydrobromide to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of SKF83822.

-

Determine the EC50 value using non-linear regression analysis.

Phosphoinositide Hydrolysis Assay

Objective: To assess the ability of SKF83822 to stimulate the PLC pathway.

Materials:

-

Cells expressing D1 receptors.

-

[3H]myo-inositol.

-

SKF83822 hydrobromide.

-

Assay medium (e.g., inositol-free DMEM).

-

LiCl.

-

Dowex AG1-X8 resin.

Procedure:

-

Plate cells and grow to near confluence.

-

Label the cells by incubating with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with assay medium containing LiCl for 15-30 minutes. LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with varying concentrations of SKF83822 hydrobromide for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a solution such as cold trichloroacetic acid.

-

Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex AG1-X8 resin.

-

Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

Analyze the data to determine if SKF83822 stimulates a dose-dependent increase in inositol phosphate (B84403) accumulation.

Rotational Behavior in Unilaterally 6-OHDA Lesioned Rats

Objective: To evaluate the in vivo D1 receptor agonist activity of SKF83822.

Materials:

-

Adult male Sprague-Dawley rats.

-

6-hydroxydopamine (6-OHDA).

-

Desipramine (B1205290) and pargyline (B1678468) (to protect noradrenergic neurons and inhibit MAO, respectively).

-

SKF83822 hydrobromide.

-

Automated rotometer system.

Procedure:

-

Surgical Procedure: Anesthetize the rats and administer desipramine and pargyline. Stereotaxically inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal dopamine pathway. Allow the animals to recover for at least two weeks.

-

Drug Administration: Dissolve SKF83822 hydrobromide in saline. Administer the drug via subcutaneous (s.c.) injection at various doses.

-

Behavioral Monitoring: Immediately after drug administration, place the rats in individual automated rotometer bowls.

-

Data Collection: Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for a period of 90-120 minutes.

-

Data Analysis: Quantify the total number of contralateral rotations for each dose group and analyze for a dose-dependent effect.

Conclusion

SKF83822 hydrobromide is a selective D1-like receptor agonist with a distinct pharmacodynamic profile characterized by biased agonism towards the adenylyl cyclase signaling pathway. This property, combined with its in vivo efficacy in animal models, makes it an invaluable research tool for elucidating the specific physiological and behavioral roles of D1 receptor-mediated Gs/cAMP signaling, independent of PLC activation. The lack of comprehensive public information on its pharmacokinetic properties, however, limits a full understanding of its drug-like characteristics. Future research providing insight into the ADME profile of SKF83822 would significantly enhance its utility and potential for translation.

References

- 1. SKF 83822 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Rotation and immediate-early gene expression in rats treated with the atypical D1 dopamine agonist SKF 83822 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Signaling of SKF83822 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of SKF83822 hydrobromide in dimethyl sulfoxide (B87167) (DMSO) and saline. It also details the compound's relevant signaling pathways. This document is intended to serve as a core resource for laboratory professionals working with this selective dopamine (B1211576) D1-like receptor agonist.

Core Data: Solubility of SKF83822 Hydrobromide

Data Presentation: Quantitative Solubility Data

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| DMSO | 100 | 42.48 | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO for best results.[1][2] |

| Saline | Data not available | Data not available | A protocol for determining kinetic solubility in saline is provided below. |

Experimental Protocols

Determining the Kinetic Solubility of SKF83822 Hydrobromide in Saline

Objective: To determine the kinetic solubility of SKF83822 hydrobromide in a saline buffer (e.g., Phosphate Buffered Saline, pH 7.4) for applications such as in vivo studies. This protocol is adapted from standard kinetic solubility assay methodologies.[3][4][5][6][7]

Materials:

-

SKF83822 hydrobromide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric method)

-

Multi-screen solubility filter plates or centrifugation equipment

-

Pipettes and tips

-

Plate shaker

-

UV/Vis spectrophotometer or HPLC-UV system

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of SKF83822 hydrobromide in DMSO (e.g., 10 mM). This is achieved by dissolving the appropriate mass of the compound in the required volume of DMSO. Sonication may be used to aid dissolution.

-

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Prepare a serial dilution of the stock solution in DMSO in adjacent wells to create a standard curve.

-

-

Addition of Saline Buffer:

-

Add the saline buffer (e.g., 98 µL of PBS) to the wells containing the DMSO stock solution to achieve the desired final concentrations of the compound. The final DMSO concentration should be kept low (e.g., 2%) to minimize its effect on solubility.[6]

-

-

Incubation and Equilibration:

-

Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1.5 to 2 hours) to allow the system to reach kinetic equilibrium.[6]

-

-

Separation of Undissolved Compound:

-

Filtration Method: Use a multi-screen solubility filter plate to separate the solution from any precipitate.

-

Centrifugation Method: Alternatively, centrifuge the plate at high speed to pellet any undissolved solid.

-

-

Quantification:

-

Carefully transfer the supernatant or filtrate to a new UV-transparent 96-well plate.

-

Measure the absorbance of the solution using a UV/Vis spectrophotometer at the compound's maximum absorbance wavelength (λmax).

-

Alternatively, analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

-

Data Analysis:

-

Construct a standard curve from the serial dilutions of the compound in DMSO/saline buffer.

-

Determine the concentration of SKF83822 hydrobromide in the test wells by comparing their absorbance to the standard curve. The highest concentration that remains in solution is the kinetic solubility.

-

Mandatory Visualization: Signaling Pathway

SKF83822 is a selective agonist for the dopamine D1-like receptors (D1 and D5).[2][8] It has been shown to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), but it does not activate the phosphoinositide hydrolysis pathway.[2][8] The following diagram illustrates the canonical signaling cascade initiated by SKF83822 binding to the D1 receptor.

This guide provides foundational data and methodologies for the effective use of SKF83822 hydrobromide in a research setting. Adherence to these protocols will support the generation of reliable and reproducible experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. asianpubs.org [asianpubs.org]

- 8. SKF 83822 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

In Vitro Characterization of SKF83822 Hydrobromide: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

SKF83822 hydrobromide is a high-affinity, selective dopamine (B1211576) D1-like receptor agonist with unique signaling properties. Unlike many D1 agonists, it demonstrates functional selectivity by preferentially activating the adenylyl cyclase (AC) pathway without stimulating phosphoinositide (PI) hydrolysis via phospholipase C (PLC).[1][2][3] This document provides a comprehensive in vitro characterization of SKF83822, summarizing its binding profile and functional activity. Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathway and common experimental workflows.

Pharmacological Profile

SKF83822 is a selective agonist for the D1-like dopamine receptor family (D1 and D5).[4] Its pharmacological profile is distinguished by its biased agonism. While it potently stimulates the Gs/adenylyl cyclase signaling cascade, it does not engage the Gq/phospholipase C pathway, a characteristic that differentiates it from other D1-like receptor agonists such as SKF83959.[1][5][6] This functional selectivity makes SKF83822 a valuable tool for dissecting the distinct downstream effects of D1 receptor signaling pathways.

Receptor Binding Affinity

The binding affinity of SKF83822 has been determined at various recombinant G protein-coupled receptors (GPCRs) through competitive radioligand binding assays. The resulting inhibition constants (Ki) demonstrate its high affinity and selectivity for D1-like receptors over D2-like and other monoamine receptors.

Data Presentation: Binding Affinity Profile of SKF83822

| Receptor Target | Inhibition Constant (Ki) in nM |

| Dopamine D1 | 3.2[4] |

| Dopamine D5 | 3.1[4] |

| Dopamine D2 | 186[4] |

| Dopamine D3 | 66[4] |

| Dopamine D4 | 335[4] |

| Serotonin 5-HT2A | 1167[4] |

| Adrenergic α1A | 1251[4] |

| Adrenergic α1B | 1385[4] |

Functional Activity

SKF83822 functions as an agonist at the D1 receptor, stimulating the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) through the activation of adenylyl cyclase.[1][5]

Data Presentation: Functional Activity Profile of SKF83822

| Assay | Parameter | Value |

| Adenylyl Cyclase Activation | EC50 | 65 nM[4] |

| Phosphoinositide Hydrolysis | Activity | No stimulation observed[1][4] |

Signaling and Experimental Visualizations

D1 Receptor Signaling Pathway for SKF83822

SKF83822 binds to the D1-like dopamine receptor, which is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. This binding event promotes the exchange of GDP for GTP on Gαs, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[7][8] SKF83822 selectively activates this pathway without engaging the Gq/PLC pathway.[1]

Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound (like SKF83822) for a specific receptor.[9][10] The assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize SKF83822.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of SKF83822 for the dopamine D1 receptor using a filtration-based assay.[9][11]

1. Membrane Preparation:

-

Harvest cells heterologously expressing the human dopamine D1 receptor.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Execution:

-

The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[11]

-

To each well, add:

-

50 µL of SKF83822 at various concentrations (typically a 10-point, five-log unit range).[9] For non-specific binding control wells, add a saturating concentration of a known D1 antagonist (e.g., SCH23390). For total binding wells, add buffer.

-

50 µL of a D1-selective radioligand (e.g., [3H]SCH23390) at a fixed concentration, typically at or below its Kd value.

-

150 µL of the prepared membrane homogenate (50-120 µg protein).[11]

-

-

Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[11]

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

-

Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[11]

4. Data Analysis:

-

Subtract the non-specific binding counts from all other measurements to determine specific binding.

-

Plot the percentage of specific binding against the log concentration of SKF83822.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of SKF83822 that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Protocol: cAMP Accumulation Functional Assay

This protocol measures the ability of SKF83822 to stimulate the production of intracellular cAMP, confirming its agonist activity at the Gs-coupled D1 receptor.[12][13][14]

1. Cell Culture and Plating:

-

Use a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Seed the cells into 96- or 384-well plates and grow to near confluence.[12][13]

2. Assay Execution:

-

On the day of the assay, aspirate the culture medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) for a short period to prevent the degradation of newly synthesized cAMP.[15]

-

Add SKF83822 at various concentrations to the wells. Include a positive control (e.g., Forskolin, a direct adenylyl cyclase activator) and a vehicle control.

-

Incubate for an appropriate time (e.g., 30 minutes) at room temperature or 37°C to stimulate cAMP production.[15]

3. Cell Lysis and cAMP Detection:

-

Lyse the cells to release the accumulated intracellular cAMP.

-

Detect the cAMP levels using a commercially available kit. Common formats include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[16] The FRET signal is inversely proportional to the amount of cAMP produced by the cells.

-

Luminescence-Based Assays (e.g., cAMP-Glo™): These assays are based on the principle that cAMP activates protein kinase A (PKA). The remaining ATP after the PKA reaction is detected using a luciferase, where the light output is inversely proportional to the cAMP concentration.[12][14]

-

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Correlate the signal from the experimental wells to the standard curve to quantify the amount of cAMP produced.

-

Plot the cAMP concentration against the log concentration of SKF83822.

-

Use non-linear regression to fit a dose-response curve and determine the EC50 (the concentration of SKF83822 that produces 50% of the maximal response) and Emax (maximal effect) values.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. SKF 83822 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 5. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential involvement of cyclase- versus non-cyclase-coupled D1-like dopamine receptors in orofacial movement topography in mice: studies with SKF 83822 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of receptor activation in adenylate cyclase systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. cAMP-Glo™ Assay [promega.sg]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to SKF83822 Hydrobromide as a D1 Receptor Biased Agonist

Audience: Researchers, scientists, and drug development professionals.

Core Subject: SKF83822 hydrobromide is a selective dopamine (B1211576) D1-like receptor agonist that exhibits significant functional selectivity, or biased agonism. This document provides a comprehensive technical overview of its molecular properties, binding profile, and distinct signaling capabilities. It details the experimental protocols used to characterize its biased agonism and presents quantitative data and signaling pathway visualizations to serve as a resource for researchers utilizing this compound to investigate the nuanced roles of D1 receptor signaling pathways.

Molecular Profile and Receptor Binding Affinity

SKF83822 is a substituted benzazepine derivative widely used as a tool compound in neuroscience research.[1][2] Its chemical and physical properties are well-defined.

-

Chemical Name: 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide[3][4]

The binding affinity of SKF83822 has been characterized across various neurotransmitter receptors. It displays high affinity and selectivity for D1-like dopamine receptors (D1 and D5) over D2-like receptors and other monoamine receptors.[3][4]

Table 1: Receptor Binding Affinities (Ki) of SKF83822 This table summarizes the dissociation constants (Ki) of SKF83822 at various recombinant human receptors, indicating its selectivity profile. Lower Ki values denote higher binding affinity.

| Receptor Target | Ki (nM) | Reference(s) |

| Dopamine D1 | 3.2 | [3][4] |

| Dopamine D5 | 3.1 | [3][4] |

| Dopamine D2 | 186 | [3][4] |

| Dopamine D3 | 66 | [3][4] |

| Dopamine D4 | 335 | [3][4] |

| Serotonin 5-HT₂ₐ | 1167 | [3][4] |

| Adrenergic α₁ₐ | 1251 | [3][4] |

| Adrenergic α₁ₑ | 1385 | [3][4] |

Biased Agonism at the Dopamine D1 Receptor

G protein-coupled receptors (GPCRs) like the dopamine D1 receptor can signal through multiple intracellular pathways. While a balanced agonist activates all pathways relatively equally, a biased agonist, such as SKF83822, preferentially activates one pathway over others.

SKF83822's bias is defined by its selective activation of the Gαs/olf-adenylyl cyclase (AC) pathway, while failing to engage the Gαq-phospholipase C (PLC) pathway or the β-arrestin recruitment pathway.[1][2][3][5][6] This makes it an invaluable tool for isolating and studying the physiological and behavioral consequences of the canonical D1-cAMP signaling cascade.

-

Activation of Gs/Adenylyl Cyclase Pathway: SKF83822 potently stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[2][3][4][5] This is considered the canonical signaling pathway for D1 receptors, involved in processes like neuronal excitation and gene expression.[7]

-

Lack of Gq/Phospholipase C Activation: Unlike balanced D1 agonists that can stimulate phosphoinositide (PI) hydrolysis via Gq coupling, SKF83822 does not activate this pathway.[2][3][4] Studies have shown that other D1-like agonists, such as SKF83959, were purported to selectively activate the PLC pathway, although this has been debated.[2][8][9] SKF83822's inability to trigger PI hydrolysis or subsequent intracellular calcium release is a key feature of its biased profile.[10]

-

Lack of β-Arrestin Recruitment: A subset of substituted benzazepine D1 agonists have been identified as being G protein-biased, acting as agonists for G protein signaling while failing to promote the recruitment of β-arrestin. These biased compounds, which are structurally related to SKF83822, also fail to promote agonist-induced receptor internalization, a process mediated by β-arrestin.[11] This profile suggests SKF83822's effects are mediated purely through G protein signaling without the involvement of β-arrestin-dependent desensitization or signaling.

Table 2: Functional Activity of SKF83822 at the D1 Receptor This table outlines the potency (EC₅₀) and efficacy of SKF83822 in key functional assays that measure downstream signaling, highlighting its biased activity.

| Signaling Pathway | Parameter | Value | Reference(s) |

| Gs/Adenylyl Cyclase | EC₅₀ | 65 nM | [3][4] |

| Gq/Phosphoinositide Hydrolysis | Efficacy | No stimulation | [3][4][5][6] |

| β-Arrestin Recruitment | Efficacy | Does not recruit | |

| D1-D2 Heteromer Calcium Signal | Efficacy | No significant signal | [10] |

Signaling Pathway Visualizations

The following diagrams illustrate the concept of biased agonism at the D1 receptor, comparing a balanced agonist with the specific action of SKF83822.

Caption: Canonical D1 receptor signaling by a balanced agonist like dopamine.

Caption: Biased agonism of SKF83822, selectively activating the Gs pathway.

Experimental Protocols

The characterization of SKF83822 as a biased agonist relies on a suite of specific in vitro pharmacological assays.

4.1 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of SKF83822 for specific receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines (e.g., HEK293, CHO) stably expressing the receptor of interest (e.g., human dopamine D1 receptor).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, pH 7.4.

-

Competition Binding: In a multi-well plate, incubate a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]SCH23390 for D1 receptors) with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (SKF83822).

-

Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Detection: Wash the filters with ice-cold buffer, and quantify the trapped radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of SKF83822 to generate a competition curve. Calculate the IC₅₀ (the concentration of SKF83822 that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2 cAMP Accumulation Assay

-

Objective: To quantify the activation of the Gs/adenylyl cyclase pathway by measuring intracellular cAMP levels.

-

Methodology:

-

Cell Culture: Plate cells stably expressing the D1 receptor in a suitable multi-well plate (e.g., 96- or 384-well).[12]

-

Assay Buffer: Use a stimulation buffer, often HBSS or serum-free media containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[12][13]

-

Agonist Treatment: Treat the cells with increasing concentrations of SKF83822 and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a commercial detection kit. Common formats include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13][14]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay where competition between cellular cAMP and a biotinylated cAMP probe for binding to an antibody-coated acceptor bead is measured.[15]

-

Enzyme Fragment Complementation (EFC): A competitive assay where cellular cAMP competes with enzyme-donor-labeled cAMP for antibody binding. Unbound labeled cAMP complements with an enzyme acceptor to form an active enzyme that generates a luminescent signal.[16]

-

-

Data Analysis: Plot the signal (proportional to cAMP concentration) against the log concentration of SKF83822. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Emax (efficacy) values.

-

4.3 Phosphoinositide (PI) Hydrolysis / PLC Activation Assay

-

Objective: To assess the activation of the Gq/PLC pathway.

-

Methodology:

-

Intracellular Calcium Mobilization: This is a common high-throughput method.

-

Culture D1-expressing cells in a black, clear-bottom multi-well plate.

-

Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure baseline fluorescence using a plate reader equipped with an injector (e.g., FLIPR).

-

Inject varying concentrations of SKF83822 and immediately measure the change in fluorescence intensity over time.

-

An increase in fluorescence indicates a rise in intracellular calcium, a downstream consequence of PLC activation.

-

-

Inositol (B14025) Phosphate (IP) Accumulation: This is a more traditional, direct measure of PLC activity.

-

Label cells by incubating them overnight with [³H]-myo-inositol.

-

Wash cells and pre-incubate with an assay buffer containing LiCl (to inhibit inositol monophosphatases and cause IP accumulation).

-

Stimulate cells with the agonist for 30-60 minutes.

-

Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted fractions via liquid scintillation.

-

-

4.4 β-Arrestin Recruitment Assay

-

Objective: To directly measure the recruitment of β-arrestin to the activated D1 receptor.

-

Methodology:

-

Assay Principle: These assays typically rely on bringing two components of a reporter system into proximity. Enzyme complementation or resonance energy transfer are common principles.[17][18][19]

-

Cell Line: Use a commercially available cell line (e.g., DiscoveRx PathHunter, Tango) or a custom-developed one that co-expresses:

-

The D1 receptor fused to a fragment of a reporter enzyme (e.g., a small fragment of β-galactosidase or a luciferase variant).

-

β-arrestin-2 fused to the complementing, larger fragment of the same enzyme.

-

-

Agonist Treatment: Plate the cells and treat with increasing concentrations of SKF83822 for 60-90 minutes at 37°C.

-

Detection: Add the substrate for the reporter enzyme. If recruitment occurs, the two enzyme fragments are brought together, reconstituting a functional enzyme that converts the substrate into a detectable chemiluminescent or fluorescent signal.

-

Measurement: Read the signal using a luminometer or plate reader.

-

Data Analysis: Normalize the data to the response of a reference agonist (like dopamine) and analyze using non-linear regression to determine EC₅₀ and Emax for β-arrestin recruitment. For a compound like SKF83822, no significant dose-response curve is expected.

-

Caption: Experimental workflow for characterizing a biased GPCR agonist.

Conclusion

SKF83822 hydrobromide is a well-characterized pharmacological tool that exhibits strong biased agonism at the dopamine D1 receptor. Its ability to robustly activate the Gs/adenylyl cyclase pathway while completely sparing the Gq/PLC and β-arrestin signaling cascades provides researchers with a precise means to dissect the distinct contributions of these pathways to neuronal function, behavior, and pathophysiology. The data and protocols outlined in this guide serve as a foundational resource for the effective design and interpretation of experiments involving this important compound.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Rotation and immediate-early gene expression in rats treated with the atypical D1 dopamine agonist SKF 83822 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SKF 83822 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. blossombio.com [blossombio.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. cosmobio.co.jp [cosmobio.co.jp]

- 17. benchchem.com [benchchem.com]

- 18. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Signaling Pathways Activated by SKF83822 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF83822 hydrobromide is a selective and high-affinity agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5). Its utility as a research tool stems from its unique, biased signaling profile. Unlike many other D1 receptor agonists, SKF83822 preferentially activates the canonical Gαs/adenylyl cyclase signaling pathway, leading to the production of cyclic AMP (cAMP), without stimulating the Gαq/phospholipase C pathway.[1][2][3][4] This in-depth guide provides a comprehensive overview of the signaling cascades modulated by SKF83822, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways to facilitate a deeper understanding of its mechanism of action.

Core Signaling Mechanism of SKF83822

SKF83822's primary action is mediated through its binding to and activation of dopamine D1-like receptors, which are G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system.[2] Its signaling characteristics distinguish it from endogenous dopamine and other synthetic agonists.

High-Affinity Binding to D1-like Receptors

SKF83822 exhibits high affinity for both D1 and D5 dopamine receptors, with significantly lower affinity for other dopamine receptor subtypes and different neurotransmitter receptors. This selectivity makes it a valuable tool for isolating and studying D1-like receptor functions.[3][4]

Selective Activation of the Gαs/Adenylyl Cyclase Pathway

The canonical signaling pathway for D1 receptors involves the activation of the stimulatory G protein, Gαs/olf. Upon binding of SKF83822, the D1 receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][5] This increase in intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA). SKF83822 is a potent activator of this pathway.[3][4]

Lack of Phospholipase C (PLC) Activation

A defining characteristic of SKF83822 is its inability to activate the phospholipase C (PLC) signaling pathway.[1][3] Some D1 receptor agonists, such as SKF83959, are known to stimulate Gαq-coupled pathways, leading to PLC activation, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in intracellular calcium mobilization and Protein Kinase C (PKC) activation. The failure of SKF83822 to engage this pathway makes it an ideal compound to differentiate the physiological roles of D1-mediated AC activation versus PLC activation.[6]

Biased Agonism and Downstream Signaling

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another.[7] SKF83822 is considered a biased agonist, favoring G protein signaling over other potential downstream pathways like β-arrestin recruitment.

β-Arrestin Recruitment

Following activation by an agonist, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from G proteins (desensitization) and can initiate a separate wave of G protein-independent signaling.[8] Studies have shown that a subset of D1 receptor agonists, including SKF83959, fail to promote the recruitment of β-arrestin.[7][9] While SKF83822 is often grouped with efficacious G-protein activators, its profile suggests it is a G protein-biased agonist that does not robustly recruit β-arrestin, thereby avoiding β-arrestin-mediated signaling and receptor internalization.[7][9]

ERK1/2 Pathway Modulation

The Extracellular signal-Regulated Kinase (ERK1/2) is a key downstream mediator in many signaling cascades. D1 receptor activation can stimulate ERK1/2 through multiple mechanisms, including cAMP/PKA-dependent pathways and β-arrestin-scaffolded pathways.[10][11] Given that SKF83822 potently activates the cAMP pathway but not β-arrestin recruitment, any observed ERK1/2 activation is likely mediated through the PKA signaling axis.

Interaction with D1-D2 Receptor Heteromers

Dopamine D1 and D2 receptors can form heteromeric complexes that possess unique pharmacological and signaling properties.[12] This D1-D2 heteromer is coupled to Gαq/11, and its co-activation leads to a rapid increase in intracellular calcium via the PLC pathway.[13]

Interestingly, while SKF83822 does not activate this calcium signal on its own, pretreatment with SKF83822 leads to a rapid and potent desensitization of the heteromer-mediated calcium signal that is subsequently induced by other agonists.[5][14] This suggests that SKF83822 can occupy the D1 receptor within the heteromer complex, inducing a conformational state that leads to desensitization without triggering Gq activation.[5]

Summary of Quantitative Data

The precise pharmacological characterization of SKF83822 is critical for its application in research. The following tables summarize the key binding and functional parameters reported in the literature.

Table 1: Receptor Binding Affinity Profile of SKF83822 Hydrobromide

| Receptor | Ki (nM) | Reference |

| Dopamine D1 | 3.2 | [3][4] |

| Dopamine D5 | 3.1 | [3][4] |

| Dopamine D2 | 186 | [3][4] |

| Dopamine D3 | 66 | [3][4] |

| Dopamine D4 | 335 | [3][4] |

| Serotonin 5-HT2A | 1167 | [3][4] |

| Adrenergic α1A | 1251 | [3][4] |

| Adrenergic α1B | 1385 | [3][4] |

Table 2: Functional Potency of SKF83822 on Key Signaling Pathways

| Pathway / Effect | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Stimulation | EC50 | 65 | [3][4] |

| Phosphoinositide Hydrolysis | - | No activation observed | [3][4] |

| D1-D2 Heteromer Ca²⁺ Signal Desensitization | EC50 | 54.7 | [14] |

Key Experimental Protocols

Reproducing and building upon existing findings requires robust experimental methods. Below are overviews of key assays used to characterize the signaling profile of SKF83822.

Adenylyl Cyclase Activation Assay (cAMP Measurement)

This assay quantifies the production of cAMP in response to receptor activation.

-

Principle: Cells expressing the D1 receptor are treated with SKF83822. The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a FRET-based biosensor.

-

General Protocol:

-

Cell Culture: Plate HEK293 or other suitable cells stably expressing the human dopamine D1 receptor in 96-well plates.

-

Stimulation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of SKF83822 and incubate for 15-30 minutes at 37°C.

-

Lysis: Lyse the cells using the buffer provided in the assay kit.

-

Detection: Measure cAMP levels using a commercial ELISA, HTRF, or LANCE kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytosol to the activated GPCR at the plasma membrane.

-